Sulfanizolone

Description

Sulfasalazine (C₁₈H₁₄N₄O₅S, molecular weight 398.39 g/mol) is a sulfonamide-derived medication primarily used to treat inflammatory bowel diseases (e.g., ulcerative colitis) and rheumatoid arthritis . It functions as a prodrug, metabolizing into 5-aminosalicylic acid (5-ASA) and sulfapyridine in the colon, combining anti-inflammatory and antibacterial properties. Analytical methods for Sulfasalazine emphasize stringent purity controls, including limits for inorganic (e.g., sulfate <2%) and organic impurities, validated via UV spectroscopy and chromatographic techniques .

Properties

CAS No. |

79028-51-6 |

|---|---|

Molecular Formula |

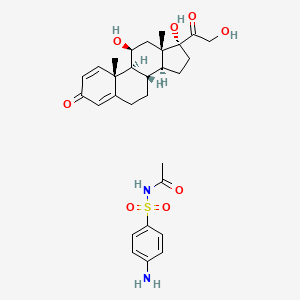

C29H38N2O8S |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-(4-aminophenyl)sulfonylacetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O5.C8H10N2O3S/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;2-5H,9H2,1H3,(H,10,11)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI Key |

OMDDHTUXQGALKO-WDCKKOMHSA-N |

SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |

Isomeric SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |

Synonyms |

sulfanizolone Vasocidin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Sulfonamides

Structural and Functional Overview

Sulfasalazine is compared here with two sulfonamide analogs: Sulfamethoxazole and Sulfathiazole . These compounds share a core sulfonamide group (-SO₂NH₂) but differ in substituents and therapeutic applications.

Table 1: Key Properties of Sulfasalazine and Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Therapeutic Use | Key Structural Feature(s) |

|---|---|---|---|---|

| Sulfasalazine | C₁₈H₁₄N₄O₅S | 398.39 | Inflammatory bowel disease, arthritis | Azobenzene-linked sulfonamide and salicylate |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Antibacterial (UTIs, respiratory) | 5-Methylisoxazole substituent |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | Antibacterial (historical use) | Thiazole ring substituent |

Detailed Comparisons

Sulfasalazine vs. Sulfamethoxazole

- Structural Differences : Sulfasalazine incorporates an azobenzene bridge linking sulfapyridine and 5-ASA, whereas Sulfamethoxazole features a 5-methylisoxazole group directly attached to the sulfonamide .

- Functional Differences :

- Sulfasalazine targets localized inflammation in the gut via 5-ASA release, while Sulfamethoxazole inhibits bacterial dihydropteroate synthase, often combined with trimethoprim for synergistic antimicrobial effects .

- Purity Standards: Sulfamethoxazole-related impurities (e.g., 5-Methylisoxazol-3-amine, C₄H₆N₂O) are tightly regulated in pharmacopeial guidelines, reflecting its role as an antibiotic .

Sulfasalazine vs. Sulfathiazole

- Structural Differences : Sulfathiazole substitutes the benzene ring with a thiazole group, reducing molecular complexity compared to Sulfasalazine’s dual aromatic systems .

- Functional Differences :

- Sulfathiazole, an early sulfonamide antibiotic, has largely been replaced due to resistance and toxicity. In contrast, Sulfasalazine remains clinically relevant for its localized anti-inflammatory action .

- Analytical Methods: Sulfathiazole’s analysis focuses on residual solvents and sulfonic acid derivatives, while Sulfasalazine requires monitoring of azo-bond cleavage products .

Research Findings and Pharmacopeial Standards

- Sulfasalazine: USP standards mandate <0.1% sulfanilic acid (C₆H₇NO₃S) as an impurity, ensuring metabolic stability and safety . UV spectroscopic methods (λ = 359 nm) are employed for quantification .

- Sulfamethoxazole: USP enforces limits for related compounds (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, C₁₀H₁₁N₃O₃S) to ensure batch consistency .

- Sulfathiazole: Historical USP monographs emphasize control of sulfonic acid derivatives (e.g., C₆H₅NO₃S), though its use has declined .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.